molecular formula C17H20N2O3S B5619940 N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No. B5619940
M. Wt: 332.4 g/mol
InChI Key: ZTAPUZFHKSEHBK-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that have been widely studied for their unique structural and functional properties. Compounds like these are often explored for their potential applications in various fields of chemistry and biology, excluding their drug use and dosages.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including etherification, oximation, and Beckmann rearrangement processes. For instance, certain dimethoxy derivatives have been prepared starting from reactions involving rotenone and dimethyloxosulphonium methylide, highlighting the complex nature of synthesizing these types of compounds (Chen, Ye, & Hu, 2012).

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using techniques such as NMR and MS, along with X-ray single crystal diffraction analysis. The crystal structure can reveal intricate details such as the space group, cell parameters, and the overall geometry of the molecule, providing insights into its three-dimensional conformation and potential interaction sites (Chen, Ye, & Hu, 2012).

Chemical Reactions and Properties

The chemical behavior of such compounds can be diverse, engaging in various reactions that underline their reactivity and stability. The presence of multiple functional groups like carboxamide, ether, and thiazole allows for a range of chemical transformations. These transformations can be influenced by factors like the electronic nature of the substituents and the steric hindrance within the molecule.

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal structure can be significantly impacted by the molecular structure. The crystal packing and intermolecular interactions, including hydrogen bonding and π-π interactions, play a crucial role in determining these physical properties. For example, the crystal structure analysis often reveals the presence of strong N—H⋯O and weak C—H⋯O intermolecular hydrogen-bonding interactions that stabilize the crystal structure (Zhao & Zhou, 2009).

properties

IUPAC Name

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-10-16(23-11(2)19-10)17(20)18-8-12-6-13-4-5-14(21-3)7-15(13)22-9-12/h4-5,7,12H,6,8-9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAPUZFHKSEHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCC2CC3=C(C=C(C=C3)OC)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

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